N-(3-Fluoropropyl)paroxetine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

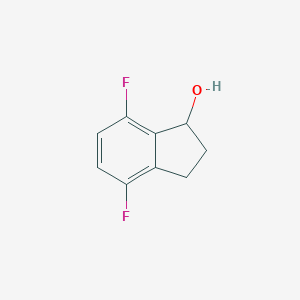

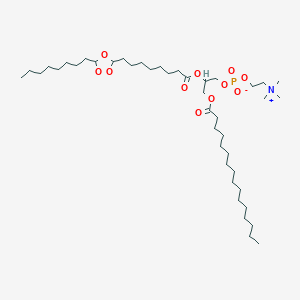

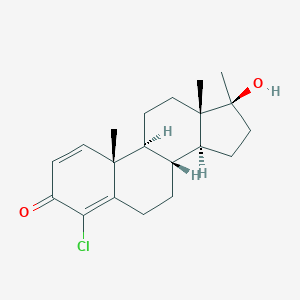

N-(3-Fluoropropyl)paroxetine (NFPP) is a compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a modified version of paroxetine, which is used in the treatment of depression, anxiety, and other psychiatric disorders. NFPP has been developed as a potential PET radioligand for imaging the serotonin transporter (SERT) in the brain.

Mécanisme D'action

N-(3-Fluoropropyl)paroxetine binds to the SERT with high affinity and specificity. It competes with serotonin for binding to the transporter and inhibits the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can modulate neurotransmission and affect mood, behavior, and cognition.

Effets Biochimiques Et Physiologiques

N-(3-Fluoropropyl)paroxetine has been shown to be a potent and selective SERT inhibitor in vitro and in vivo. It has a high affinity for the SERT (Ki = 0.6 nM) and a low affinity for other monoamine transporters such as the dopamine transporter and the norepinephrine transporter. N-(3-Fluoropropyl)paroxetine has been used in animal studies to investigate the role of the SERT in various physiological and pathological conditions such as stress, addiction, and mood disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-Fluoropropyl)paroxetine has several advantages for lab experiments. It is a highly specific and selective ligand for the SERT, which allows for accurate measurement of SERT density and distribution in the brain. It has a high binding affinity and a fast washout rate, which allows for efficient imaging of the SERT. However, N-(3-Fluoropropyl)paroxetine has some limitations as well. It is a radioligand, which means that it exposes subjects to ionizing radiation. It also has a short half-life (t1/2 = 110 min), which limits its use in longitudinal studies.

Orientations Futures

N-(3-Fluoropropyl)paroxetine has several potential future directions. It can be used to investigate the role of the SERT in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It can also be used to study the effects of pharmacological interventions on SERT function. Additionally, N-(3-Fluoropropyl)paroxetine can be used in combination with other PET radioligands to study the interactions between different neurotransmitter systems in the brain. Further research is needed to fully explore the potential of N-(3-Fluoropropyl)paroxetine in the field of neuroscience.

Méthodes De Synthèse

The synthesis of N-(3-Fluoropropyl)paroxetine involves the reaction of paroxetine with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The product is then purified by column chromatography to obtain pure N-(3-Fluoropropyl)paroxetine.

Applications De Recherche Scientifique

N-(3-Fluoropropyl)paroxetine has been developed as a PET radioligand for imaging the SERT in the brain. PET imaging is a non-invasive technique that allows the visualization and quantification of biological processes in vivo. The SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. Abnormalities in SERT function have been implicated in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. N-(3-Fluoropropyl)paroxetine can be used to measure the density and distribution of SERT in the brain, which can provide valuable information about the pathophysiology of these disorders.

Propriétés

Numéro CAS |

138135-14-5 |

|---|---|

Nom du produit |

N-(3-Fluoropropyl)paroxetine |

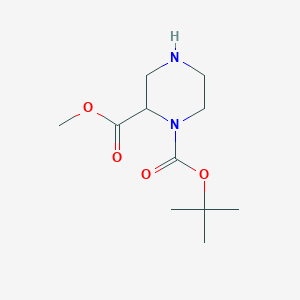

Formule moléculaire |

C22H25F2NO3 |

Poids moléculaire |

389.4 g/mol |

Nom IUPAC |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-(3-fluoropropyl)piperidine |

InChI |

InChI=1S/C22H25F2NO3/c23-9-1-10-25-11-8-20(16-2-4-18(24)5-3-16)17(13-25)14-26-19-6-7-21-22(12-19)28-15-27-21/h2-7,12,17,20H,1,8-11,13-15H2/t17-,20-/m0/s1 |

Clé InChI |

FUCBTTRMHIHFNU-PXNSSMCTSA-N |

SMILES isomérique |

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |

SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |

SMILES canonique |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |

Autres numéros CAS |

138135-14-5 |

Synonymes |

3-NFPP N-(3-(18F)fluoropropyl)paroxetine N-(3-fluoropropyl)paroxetine N-(3-fluoropropyl)paroxetine, 18F isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)

![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)